8-Chloro-2-(2,5-dichlorophenyl)quinoline-4-carboxylic acid
Description
Historical Context and Discovery
The development of this compound must be understood within the broader historical framework of quinoline research and synthetic organic chemistry advancement. Quinoline itself was first extracted from coal tar in 1834 by German chemist Friedlieb Ferdinand Runge, who called it leukol, meaning "white oil" in Greek. This foundational discovery established quinoline as a fundamental heterocyclic compound that would subsequently inspire countless derivatives and modifications over the following two centuries.
The evolution from simple quinoline to complex derivatives like this compound reflects the progressive sophistication of synthetic methodology and the growing understanding of structure-activity relationships in medicinal chemistry. The incorporation of multiple halogen substituents and carboxylic acid functionality represents a culmination of decades of research into optimizing quinoline-based compounds for specific biological activities. Historical precedent for such modifications can be traced through various quinoline-based pharmaceuticals, where systematic structural modifications have led to enhanced potency, selectivity, and therapeutic utility.
The specific development of heavily chlorinated quinoline derivatives gained momentum as researchers recognized the unique properties that halogen substitution could impart to heterocyclic frameworks. The strategic placement of chlorine atoms at the 8-position of the quinoline ring and the 2,5-positions of the phenyl substituent reflects deliberate design choices informed by computational modeling and empirical structure-activity relationship studies. This compound represents part of a broader research initiative to explore how multiple halogen substitutions can modulate the electronic properties, lipophilicity, and biological activity of quinoline-based molecules.
General Significance in Scientific Research
This compound holds substantial significance in contemporary scientific research, particularly within the realm of medicinal chemistry and drug discovery. The compound has garnered attention as a potential histone deacetylase inhibitor, representing a class of therapeutic agents that have shown promise in cancer treatment and other disease areas. Research into 2-phenylquinoline-4-carboxylic acid derivatives has demonstrated their capacity to function as selective histone deacetylase inhibitors, with compounds like D28 showing significant HDAC3 selectivity against HDAC1, 2, 3, and 6.
The broader significance of this compound extends beyond its immediate therapeutic potential to encompass its role as a chemical probe for understanding enzyme-substrate interactions and mechanism of action studies. The unique structural features of this compound make it particularly valuable for investigating how halogen substitution patterns influence binding affinity and selectivity profiles. The presence of multiple chlorine atoms provides opportunities for halogen bonding interactions, which have become increasingly recognized as important non-covalent interactions in molecular recognition processes.
Furthermore, this compound serves as an important synthetic intermediate and building block for the preparation of more complex molecular entities. Its well-defined structure and multiple reactive sites allow for further functionalization and derivatization, making it a versatile platform for medicinal chemistry optimization campaigns. The compound's role in structure-activity relationship studies provides valuable insights into the electronic and steric requirements for biological activity within the quinoline scaffold family.
Research applications also extend to the development of chemical biology tools and molecular probes. The distinctive electronic properties imparted by the halogen substitutions make this compound useful for studying cellular uptake mechanisms, metabolic stability, and target engagement profiles. These applications contribute to the broader understanding of how chemical structure influences biological behavior and therapeutic efficacy.
Classification within Quinoline Derivatives
This compound belongs to the extensive family of quinoline derivatives, which are characterized by the fusion of a benzene ring with a pyridine ring to form the basic quinoline heterocycle. Within this broad classification, the compound can be more specifically categorized as a quinoline carboxylic acid derivative, placing it in the same structural class as other bioactive compounds such as quinoline-4-carboxylic acid, which has been identified in biological systems and reported as a quinolinemonocarboxylic acid.
The systematic classification of this compound reveals several important structural features that distinguish it from simpler quinoline derivatives. The presence of the carboxylic acid functional group at the 4-position of the quinoline ring places it within the quinoline carboxylic acids subclass, which represents a significant subset of quinoline derivatives with demonstrated biological activity. This classification is particularly relevant because quinoline carboxylic acids have been extensively studied for their antimicrobial, anticancer, and enzyme inhibitory properties.
The halogen substitution pattern further refines the classification of this compound within the broader quinoline family. The chlorine atom at the 8-position of the quinoline ring represents a common modification strategy that has been employed to modulate the electronic properties and biological activity of quinoline derivatives. Similarly, the 2,5-dichlorophenyl substituent at the 2-position of the quinoline ring contributes to the compound's classification as a heavily halogenated quinoline derivative, a subset that has shown particular promise in medicinal chemistry applications.
| Classification Level | Category | Structural Features |
|---|---|---|
| Primary | Quinoline Derivatives | Fused benzene-pyridine ring system |
| Secondary | Quinoline Carboxylic Acids | Carboxylic acid at 4-position |
| Tertiary | Halogenated Quinolines | Multiple chlorine substituents |
| Quaternary | Phenyl-substituted Quinolines | Phenyl ring at 2-position |
This hierarchical classification system helps researchers understand the relationship between this compound and other known bioactive quinoline derivatives. The compound's position within this classification framework provides valuable context for predicting its potential biological activities and guiding further research directions.
Overview of Academic Relevance
The academic relevance of this compound spans multiple disciplines within the chemical and biological sciences, reflecting the compound's multifaceted research potential. In medicinal chemistry, the compound serves as an important case study for understanding how structural modifications can be systematically applied to optimize biological activity and selectivity profiles. The strategic incorporation of multiple halogen atoms and the carboxylic acid functionality provides researchers with a concrete example of rational drug design principles in action.
From a synthetic organic chemistry perspective, the compound represents a challenging synthetic target that has contributed to the development and refinement of synthetic methodologies for preparing complex halogenated heterocycles. The multi-step synthesis required to construct this molecule has provided opportunities for methodological advancement and has contributed to the broader understanding of halogenation strategies in heterocyclic chemistry. Research into the synthesis of related compounds has involved multi-step reactions, including the use of specialized reagents and reaction conditions to achieve the desired substitution patterns.
The compound's academic significance extends to the field of chemical biology, where it serves as a valuable probe for studying enzyme-substrate interactions and cellular processes. Research has demonstrated that quinoline derivatives, including structurally related compounds, exhibit diverse biological activities such as anti-inflammatory, antibacterial, and antiviral effects. The specific structural features of this compound make it particularly useful for investigating the molecular basis of these biological activities.
In the context of pharmaceutical sciences, the compound contributes to the growing body of knowledge regarding histone deacetylase inhibitors and their potential therapeutic applications. Studies have shown that compounds containing the 2-phenylquinoline-4-carboxylic acid structural motif can exhibit potent and selective histone deacetylase inhibitory activity, with implications for cancer treatment and other therapeutic areas. The compound's role in these investigations helps to establish structure-activity relationships that guide the development of next-generation therapeutic agents.
| Academic Discipline | Research Application | Significance |
|---|---|---|
| Medicinal Chemistry | Structure-Activity Studies | Optimization of biological activity |
| Synthetic Chemistry | Methodology Development | Advanced halogenation strategies |
| Chemical Biology | Enzyme Mechanism Studies | Probe for cellular processes |
| Pharmaceutical Sciences | Drug Discovery | Therapeutic target validation |
| Computational Chemistry | Molecular Modeling | Prediction of biological properties |
The compound's academic relevance is further enhanced by its potential applications in computational chemistry and molecular modeling studies. The well-defined structure and known biological activities provide an excellent framework for developing and validating computational models that can predict the properties and activities of related compounds. These computational studies contribute to the broader understanding of molecular recognition processes and help guide the design of new compounds with improved properties.
Properties
IUPAC Name |
8-chloro-2-(2,5-dichlorophenyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl3NO2/c17-8-4-5-12(18)11(6-8)14-7-10(16(21)22)9-2-1-3-13(19)15(9)20-14/h1-7H,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFLRDGBLIXVCAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(C=C2C(=O)O)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-2-(2,5-dichlorophenyl)quinoline-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dichlorobenzaldehyde and 8-chloroquinoline.
Condensation Reaction: The 2,5-dichlorobenzaldehyde undergoes a condensation reaction with 8-chloroquinoline in the presence of a base such as sodium hydroxide.
Cyclization: The resulting intermediate undergoes cyclization to form the quinoline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-2-(2,5-dichlorophenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-Chloro-2-(2,5-dichlorophenyl)quinoline-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a precursor for the synthesis of antimalarial, antimicrobial, and anticancer agents.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It serves as a probe for studying enzyme mechanisms and protein-ligand interactions.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 8-Chloro-2-(2,5-dichlorophenyl)quinoline-4-carboxylic acid involves its interaction with various molecular targets:
DNA Gyrase Inhibition: The compound inhibits bacterial DNA gyrase, leading to the disruption of DNA replication and transcription.
Topoisomerase Inhibition: It also inhibits topoisomerase enzymes, which are essential for DNA unwinding during cell division.
Protein Kinase Inhibition: The compound can inhibit protein kinases involved in cell signaling pathways, leading to antiproliferative effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural features and properties of the target compound and its analogs:
Structural Modifications and Electronic Effects
- Chlorine vs. Methyl Groups : Methyl groups (e.g., in 4-methylphenyl analog) introduce steric bulk, while chlorine atoms enhance electronegativity and resonance effects, influencing binding to hydrophobic enzyme pockets .
- Hydroxyl Positioning : The 2-hydroxyphenyl isomer shows specific enzyme interactions, whereas the 3-hydroxyphenyl variant may exhibit altered binding due to positional isomerism .
Biological Activity
8-Chloro-2-(2,5-dichlorophenyl)quinoline-4-carboxylic acid is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, efficacy against different cell lines, and potential therapeutic applications.
- Chemical Formula : C₁₆H₈Cl₃NO₂
- CAS Number : 863180-70-5
- Molecular Weight : 337.59 g/mol
- Structure : The compound features a chloro-substituted quinoline backbone with a carboxylic acid functional group.
Biological Activity Overview
The biological activity of this compound has been investigated through various assays focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Research has shown that derivatives of quinoline-4-carboxylic acids can exhibit significant antimicrobial effects. In a study examining various quinoline derivatives, it was found that certain modifications enhanced their activity against both Gram-positive and Gram-negative bacteria. The presence of halogen substituents, such as chlorine, has been correlated with increased antimicrobial potency due to their ability to disrupt microbial membranes and metabolic processes .
| Compound | Activity | Target Organisms |
|---|---|---|
| This compound | Moderate | G+ and G- bacteria |
| Other Quinoline Derivatives | Variable | Yeasts and fungi |
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies. It has shown promising results in inhibiting the proliferation of various cancer cell lines, including breast cancer (MCF-7), leukemia (K562), and others. The compound's mechanism involves inducing apoptosis and cell cycle arrest.
-
Cell Proliferation Assays :
- The compound was tested against multiple cancer cell lines using the CCK-8 assay.
- Results indicated that it exhibits significant cytotoxicity at micromolar concentrations.
-
Mechanism of Action :
- Apoptosis was confirmed through flow cytometry, indicating that the compound triggers programmed cell death pathways.
- Cell cycle analysis revealed an arrest at the G1 phase, suggesting interference with cellular replication processes.
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| MCF-7 | 10 | Apoptosis induction |
| K562 | 15 | G1 phase arrest |
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical settings:
-
Study on MCF-7 Cells :
- A concentration-dependent response was observed where higher doses led to increased apoptosis rates.
- Molecular docking studies indicated favorable interactions with key proteins involved in apoptosis signaling pathways.
-
Leukemia Cell Line Study :
- The compound demonstrated superior activity compared to traditional chemotherapeutics like doxorubicin.
- The study emphasized the potential for developing this compound as a lead drug candidate for leukemia treatment.
Q & A
Q. What are the standard synthetic routes for 8-chloro-2-(2,5-dichlorophenyl)quinoline-4-carboxylic acid, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, starting with the formation of the quinoline core via cyclization. For example, derivatives like 6,8-dichloro-2-hydroxyquinoline-4-carboxylic acid are synthesized using halogenated precursors under reflux with catalysts such as rare earth metals . Key steps include:
- Condensation : Benzaldehyde or substituted anilines are used to introduce aryl groups at the 2-position.
- Halogenation : Chlorination at the 8-position often requires POCl₃ or SOCl₂ under controlled temperature.
- Carboxylic acid formation : Hydrolysis of ester intermediates or oxidation of methyl groups (e.g., using KMnO₄) yields the carboxylic acid moiety. Yield optimization depends on solvent polarity (e.g., DMF vs. ethanol), temperature gradients, and catalyst selection .
Q. How is the compound characterized structurally, and what analytical techniques are critical for purity assessment?
Structural confirmation relies on:
- X-ray crystallography : Resolves substituent positions and crystal packing, as demonstrated for 2-(4-methylphenyl)quinoline-4-carboxylic acid .
- NMR spectroscopy : ¹H and ¹³C NMR identify chlorine-induced deshielding effects (e.g., aromatic protons near Cl groups show δ > 7.5 ppm).
- Mass spectrometry : High-resolution MS confirms the molecular ion ([M-H]⁻ at m/z 352.599 for C₁₆H₈Cl₃NO₂) . Purity is assessed via HPLC (C18 column, UV detection at 254 nm) and TLC (silica gel, ethyl acetate/hexane eluent) .
Q. What are the solubility and stability profiles of this compound under laboratory storage conditions?
- Solubility : Limited in water but dissolves in polar aprotic solvents (DMSO, DMF) and weakly in ethanol. Acidic pH enhances solubility due to deprotonation of the carboxylic acid group .
- Stability : Hydrolytically stable at room temperature but degrades under prolonged UV exposure. Store in amber vials at -20°C with desiccants to prevent Cl-group hydrolysis .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
SAR studies should systematically vary substituents while retaining the quinoline-carboxylic acid scaffold:
- Modify substituents : Compare 2,5-dichlorophenyl vs. 3,4-dichlorophenyl analogs to assess steric/electronic effects on target binding .
- Functional group replacement : Replace Cl with -CF₃ or -OCH₃ to test hydrophobic/hydrophilic interactions . Assays include:
- Enzyme inhibition : Measure IC₅₀ against targets like kinases or proteases using fluorescence-based assays.
- Cellular uptake : Quantify intracellular concentrations via LC-MS in cell lysates .
Q. What experimental strategies resolve contradictions in reported biological activity data for quinoline-carboxylic acid derivatives?
Contradictions often arise from assay variability or impurity artifacts. Mitigation strategies include:
- Standardized protocols : Use identical cell lines (e.g., HEK293 vs. HeLa) and incubation times.
- Control for impurities : Repurify commercial samples via column chromatography before testing .
- Orthogonal assays : Validate antimicrobial activity with both disk diffusion and microbroth dilution methods . For example, discrepancies in 6,8-dichloro-2-hydroxyquinoline-4-carboxylic acid’s antimicrobial efficacy were resolved by controlling for trace metal contaminants .
Q. How can computational modeling guide the optimization of this compound for specific therapeutic targets?
- Docking studies : Use software like AutoDock Vina to predict binding poses in enzyme active sites (e.g., HIV-1 integrase or bacterial topoisomerases) .
- QSAR models : Correlate Cl substituent positions with logP and IC₅₀ values to prioritize derivatives for synthesis .
- MD simulations : Assess stability of protein-ligand complexes over 100-ns trajectories to identify critical hydrogen bonds (e.g., between the carboxylic acid and Arg residues) .
Q. What are the challenges in scaling up synthesis while maintaining regioselectivity for the 2,5-dichlorophenyl group?
Scaling up introduces:
- Regioselectivity issues : Competing reactions at the 3- or 4-positions require optimized catalysts (e.g., Pd/C for Suzuki couplings) .
- Purification hurdles : Column chromatography becomes impractical; switch to recrystallization (ethanol/water) or fractional distillation .
- Yield drops : Microwave-assisted synthesis reduces reaction time from 24h to 2h, improving scalability for intermediates like 5-chloro-4-hydroxy-8-trifluoromethylquinoline-3-carboxylic acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
